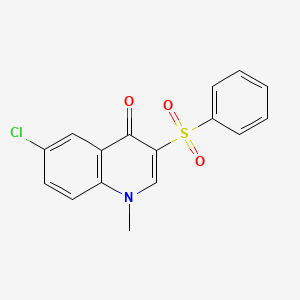

3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c1-18-10-15(22(20,21)12-5-3-2-4-6-12)16(19)13-9-11(17)7-8-14(13)18/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWKTBNZLFJZRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Sulfonylation: The benzenesulfonyl group can be introduced using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as a pharmacophore, interacting with enzymes or receptors to modulate their activity. The chlorine atom and the quinoline core contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations at Position 3

The benzenesulfonyl group at position 3 distinguishes the target compound from analogues bearing acyl or carbonyl substituents. For example:

- Compound 98 : Contains an anthracene-9-carbonyl group, further increasing steric bulk and hydrophobicity compared to the benzenesulfonyl group .

The sulfonyl group in the target compound may confer stronger electron-withdrawing effects and improved solubility in polar solvents relative to carbonyl-based analogues.

Alkyl Chain Modifications at Position 1

- Target Compound : A methyl group at position 1 provides moderate lipophilicity.

- Compound : Incorporates a 4-methylbenzyl group, introducing steric hindrance and aromatic interactions that could influence receptor binding .

Halogen Substituents at Position 6

- Target Compound : 6-Chloro substituent balances electronegativity and steric effects.

Implications for Pharmacological Activity

- Electronic Effects : The benzenesulfonyl group in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in biological targets.

- Lipophilicity: Shorter alkyl chains (e.g., methyl vs.

- Halogen Impact : Chlorine’s larger atomic size compared to fluorine may create stronger van der Waals interactions in hydrophobic binding pockets .

Biological Activity

3-(Benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure which includes a benzenesulfonyl group and a chlorine atom. The compound's molecular formula is with a molecular weight of 333.8 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂ClNO₃S |

| Molecular Weight | 333.8 g/mol |

| CAS Number | 899215-17-9 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted on related quinoline derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the sulfonyl and chloro substituents enhance their bioactivity by disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study highlighted the compound's ability to inhibit cell proliferation in human cancer cell lines by modulating the expression of oncogenes and tumor suppressor genes .

A detailed investigation into the mechanism of action revealed that this compound interacts with DNA topoisomerases, leading to DNA strand breaks and subsequent cell death in cancerous cells. This interaction is crucial for its anticancer efficacy, as it prevents proper DNA replication and transcription.

Enzyme Inhibition Studies

The compound has also been studied for its enzyme inhibition properties. It was found to inhibit certain enzymes involved in metabolic pathways, which could potentially lead to therapeutic applications in metabolic disorders. The inhibition kinetics were characterized using various substrates, demonstrating a competitive inhibition pattern .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Competitive inhibition of metabolic enzymes |

Detailed Research Findings

- Antimicrobial Efficacy : The compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines indicated a dose-dependent decrease in viability, suggesting potential for further development as an anticancer agent.

- Mechanistic Insights : The compound's interaction with DNA topoisomerases was confirmed through electrophoretic mobility shift assays, indicating its potential role as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one, and how can reaction conditions be standardized?

- The synthesis typically involves multi-step reactions starting with sulfonyl chlorides and fluorinated/chlorinated aromatic precursors. Key steps include sulfonylation at position 3, halogenation (e.g., chlorination at position 6), and alkylation (e.g., methyl group introduction at position 1) .

- Optimization requires temperature control (e.g., 60–80°C for sulfonylation), solvent selection (e.g., DMF or dichloromethane), and catalysts (e.g., InCl₃ for cyclization) to improve yields (≥60%) .

Q. Which purification methods are most effective for isolating high-purity this compound?

- Recrystallization using mixed solvents (e.g., CH₂Cl₂/di-isopropylether) is effective for removing unreacted intermediates .

- Column chromatography (silica gel, ethyl acetate/hexane gradient) is preferred for separating regioisomers or byproducts, particularly when sulfonyl or halogen substituents introduce polarity variations .

Q. How can structural characterization be rigorously validated for this compound?

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve dihydroquinolinone core geometry and confirm substituent positions. Hydrogen bonding and π-π stacking interactions (3.9–4.0 Å distances) further validate packing stability .

- Spectroscopy : ¹H/¹³C NMR to verify methyl (δ ~3.2 ppm) and sulfonyl groups (δ ~7.5–8.0 ppm for aromatic protons) .

Advanced Research Questions

Q. What strategies address contradictions in reported synthetic yields for dihydroquinolinone derivatives?

- Variability often arises from competing side reactions (e.g., over-sulfonylation or dehalogenation). Methodological adjustments include:

- Microwave-assisted synthesis : Reduces reaction time (5–10 minutes vs. hours) and minimizes decomposition .

- Catalyst screening : Transition metals (e.g., InCl₃) or acid/base catalysts (e.g., NaOH) can suppress byproducts .

Q. How do structural modifications at the benzenesulfonyl or chloro-substituent positions influence bioactivity?

- Benzenesulfonyl group : Replacement with methylsulfonyl or fluorobenzensulfonyl groups alters solubility and target binding. For example, 4-fluorobenzenesulfonyl analogs show enhanced kinase inhibition due to electronegativity .

- Chlorine position : Moving chlorine from position 6 to 5 reduces cytotoxicity in cancer cell lines (e.g., IC₅₀ shifts from 2.1 µM to >10 µM in MCF-7) .

Q. What intermolecular interactions govern the crystal packing of this compound, and how can they be exploited for formulation stability?

- Centrosymmetric dimers form via N–H⋯N hydrogen bonds (2.8–3.0 Å). π-π stacking between quinolinone rings (3.9–4.1 Å) enhances thermal stability, critical for solid-state storage .

- Co-crystallization with polymers (e.g., PEG) can disrupt stacking to improve dissolution rates .

Q. Which computational models predict the pharmacokinetic properties of this compound?

- Molecular docking : Assess binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. The sulfonyl group often increases metabolic resistance .

- QSAR studies : Correlate logP values (calculated ~3.2) with membrane permeability using tools like SwissADME .

Q. How can analytical methods detect and quantify degradation products under accelerated stability testing?

- HPLC-MS : Use C18 columns (ACN/water gradient) to separate degradation products (e.g., des-methyl or sulfonic acid derivatives). Limit of quantification (LOQ) can reach 0.1 µg/mL .

- Forced degradation : Expose to UV light (ICH Q1B) or acidic/basic conditions to identify labile sites (e.g., hydrolysis of the sulfonyl group) .

Methodological Notes

- Data references : Prioritize crystallographic data (CCDC entries) and peer-reviewed pharmacological studies (e.g., PubChem, Acta Crystallographica) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.